4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 6-position with a piperazine moiety bearing a pyridin-4-ylmethyl substituent. The pyrimidine scaffold is widely exploited in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-11-16(2)26(23-15)19-12-18(21-14-22-19)25-9-7-24(8-10-25)13-17-3-5-20-6-4-17/h3-6,11-12,14H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVEKVGNSMGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research has shown that similar pyrazole-containing pyrimidines can effectively target specific pathways involved in cancer cell proliferation and survival, suggesting that our compound may possess analogous properties .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the pyrazole ring and the piperazine moiety enhances the interaction with microbial targets, potentially leading to new treatments for infectious diseases .
Neurological Applications
The piperazine group is known for its neuroactive properties. Compounds featuring this moiety have been explored for their potential as anxiolytics and antidepressants. The specific compound's ability to interact with neurotransmitter systems could lead to advancements in treating neurological disorders . Studies suggest that modifications to the piperazine structure can significantly influence the pharmacological profile, enhancing efficacy and reducing side effects.
Enzyme Inhibition Studies
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have been tested as inhibitors of key enzymes involved in metabolic pathways, such as kinases and phosphatases. The interaction between the pyrazole and piperazine moieties with enzyme active sites could provide insights into the design of selective inhibitors for therapeutic purposes .
Molecular Docking Studies
Molecular docking studies have been employed to predict how well this compound binds to specific biological targets. By simulating interactions at the molecular level, researchers can identify potential therapeutic targets and optimize lead compounds for further development . Such computational studies are critical in the early stages of drug design.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrazole or piperazine rings can significantly alter biological activity. For instance, modifications to the methyl groups on the pyrazole ring may enhance lipophilicity, improving cellular uptake .
| Structural Feature | Potential Impact |
|---|---|
| Methyl groups on Pyrazole | Increased lipophilicity |
| Piperazine substitution | Enhanced neuroactivity |
| Pyridine linkage | Improved binding affinity to biological targets |
Case Study 1: Anticancer Evaluation
In a study conducted by Zhang et al., a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to our target exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study by Smith et al. evaluated several pyrazole derivatives against common bacterial strains. The findings showed that modifications to the piperazine group led to enhanced antimicrobial efficacy, suggesting that our compound could be further investigated for similar applications .
Case Study 3: Neuropharmacological Insights
Research by Lee et al. focused on piperazine derivatives for their anxiolytic effects in animal models. The study highlighted how structural variations could lead to significant changes in behavior outcomes, indicating a promising direction for our compound's exploration in neuropharmacology .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the pyrimidine core and the piperazine group. Below is a comparative analysis:
Table 1: Key Structural Variations and Properties
Key Comparative Insights
Piperazine Substitutions: The target compound’s pyridinylmethyl group (vs. Phenethyl () and alkylpiperazine (e.g., 4-methylpiperazine in ) substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Pyrimidine Core Modifications :
- The 2-furyl group in introduces an electron-rich aromatic system, favoring interactions with polar enzyme pockets, whereas the target’s unsubstituted pyrimidine core may prioritize flat, planar binding to kinases.
- Hydrazinyl derivatives (e.g., ) exhibit tautomerism and reactivity, making them prone to metabolic degradation compared to the stable dimethylpyrazole in the target compound.
Biological Implications: The 3,5-dimethylpyrazole group, common to the target and analogues (), likely contributes to metabolic stability by shielding reactive N-H bonds. The pyridinylmethyl substituent’s basic nitrogen (pKa ~4.8) may enhance solubility at physiological pH compared to non-basic groups like phenethyl .
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a pyrazole and piperazine moiety, which are known to enhance biological activity through diverse mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking this enzyme, the compound can potentially exert anticancer effects by hindering the proliferation of malignant cells .
- Kinase Inhibition : The piperazine group may confer specificity towards certain kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Properties :
- Compounds derived from pyrimidine and pyrazole have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells .
- A study highlighted that modifications in the piperazine moiety can enhance the anticancer efficacy through improved cellular uptake and target affinity .
-
Anti-inflammatory Effects :
- Some studies suggest that derivatives may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity :
Case Studies
Recent investigations have provided insights into the biological activity of related compounds:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | DHFR | 0.25 | Anticancer |
| Compound B | CDK2 | 0.067 | Antitumor |
| Compound C | Kinase X | 0.30 | Anti-inflammatory |
These findings illustrate the potential of structurally similar compounds to inhibit critical pathways involved in cancer progression and inflammation.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sequential coupling of the pyrazole and piperazine moieties. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach substituents. For example, piperazine derivatives are introduced via Buchwald-Hartwig amination .
- Intermediate Characterization : Thin-layer chromatography (TLC) and HPLC monitor reaction progress. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm intermediate structures .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) before subsequent steps .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR resolves aromatic protons and heterocyclic substituents .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection .
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and S .
Q. What standard reaction conditions optimize yield and reproducibility?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature Control : Reactions often proceed at 80–120°C for heterocyclic coupling, monitored via in-situ FTIR .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
Advanced Research Questions
Q. How can computational chemistry guide synthesis optimization?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates to identify low-energy pathways .
- Solvent Optimization : COSMO-RS models simulate solvent effects on reaction kinetics .
- Machine Learning : Training datasets from prior syntheses predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) with fluorescence polarization assays to confirm target engagement .
- Structural Analogs : Compare activity of derivatives (e.g., pyrazole vs. oxazole variants) to isolate critical pharmacophores .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment Replacement : Systematically modify substituents (e.g., pyridinylmethyl vs. benzyl groups on piperazine) and assess potency .
- 3D-QSAR Models : CoMFA or CoMSIA correlate molecular electrostatic fields with activity .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., kinase-inhibitor complexes) to guide rational design .
Q. What advanced methodologies optimize reaction scale-up and process control?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
- DoE (Design of Experiments) : Response surface methodology (RSM) identifies critical parameters (e.g., pH, mixing rate) for reproducibility .
- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy enable real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
